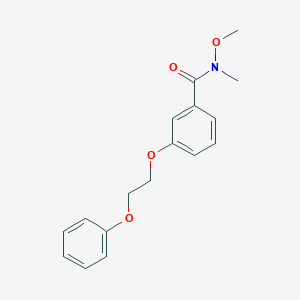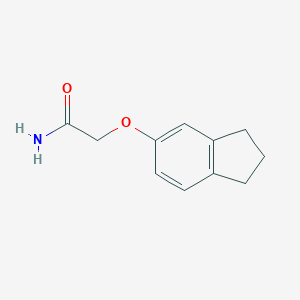
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of benzimidazole and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. The compound has also been found to improve glucose uptake and insulin sensitivity in diabetic animal models. Additionally, it has been studied for its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol in lab experiments include its potential therapeutic applications, its ability to modulate various signaling pathways, and its relatively simple synthesis method. However, the limitations include the lack of understanding of its mechanism of action, the need for further studies to determine its safety and efficacy in humans, and the potential for toxicity at high doses.
Orientations Futures
There are several future directions for the study of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol. These include further elucidation of its mechanism of action, determination of its safety and efficacy in human clinical trials, and exploration of its potential as a radioprotective agent. Additionally, studies could be conducted to investigate its potential as a therapeutic agent in other diseases such as cardiovascular disease and inflammatory disorders.
In conclusion, 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been found to modulate various signaling pathways. However, further studies are needed to determine its safety and efficacy in humans and to elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol involves the reaction of 2-mercaptobenzimidazole with 2-chloro-1-(propan-2-ol) in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80°C. The final product is obtained after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential as a radioprotective agent.
Propriétés
Nom du produit |
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol |
|---|---|
Formule moléculaire |
C10H12N2OS |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
3-(2-hydroxypropyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5,7,13H,6H2,1H3,(H,11,14) |
Clé InChI |
DMDXJRMUNCFICA-UHFFFAOYSA-N |
SMILES isomérique |
CC(CN1C2=CC=CC=C2N=C1S)O |
SMILES |
CC(CN1C2=CC=CC=C2NC1=S)O |
SMILES canonique |
CC(CN1C2=CC=CC=C2N=C1S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)



![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)



